Dot1L-IN-1

Description

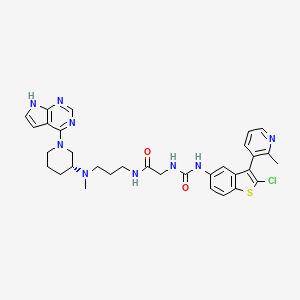

The exact mass of the compound this compound is 645.2401203 g/mol and the complexity rating of the compound is 998. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-[[2-chloro-3-(2-methylpyridin-3-yl)-1-benzothiophen-5-yl]carbamoylamino]-N-[3-[methyl-[(3R)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-yl]amino]propyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H36ClN9O2S/c1-20-23(7-3-11-34-20)28-25-16-21(8-9-26(25)45-29(28)33)40-32(44)37-17-27(43)35-12-5-14-41(2)22-6-4-15-42(18-22)31-24-10-13-36-30(24)38-19-39-31/h3,7-11,13,16,19,22H,4-6,12,14-15,17-18H2,1-2H3,(H,35,43)(H,36,38,39)(H2,37,40,44)/t22-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XASXTBSHBDYHAT-JOCHJYFZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=N1)C2=C(SC3=C2C=C(C=C3)NC(=O)NCC(=O)NCCCN(C)C4CCCN(C4)C5=NC=NC6=C5C=CN6)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=CC=N1)C2=C(SC3=C2C=C(C=C3)NC(=O)NCC(=O)NCCCN(C)[C@@H]4CCCN(C4)C5=NC=NC6=C5C=CN6)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H36ClN9O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

646.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2088518-50-5 | |

| Record name | 2-({[2-chloro-3-(2-methylpyridin-3-yl)-1-benzothiophen-5-yl]carbamoyl}amino)-N-(3-{methyl[(3R)-1-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidin-3-yl]amino}propyl)acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Mechanism of Action of Dot1L-IN-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dot1L-IN-1 is a highly potent and selective small-molecule inhibitor of the histone methyltransferase Dot1L. This document provides an in-depth technical overview of the mechanism of action of this compound, detailing its biochemical and cellular effects. It includes a summary of its inhibitory activity, detailed experimental protocols for key assays, and visual representations of its mechanism and the experimental workflow used for its characterization. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking a comprehensive understanding of this compound.

Introduction to Dot1L and its Role in Disease

Disruptor of telomeric silencing 1-like (DOT1L) is a unique histone methyltransferase as it is the sole enzyme responsible for the methylation of lysine (B10760008) 79 on histone H3 (H3K79).[1][2][3][4][5] This epigenetic modification is broadly associated with actively transcribed genes.[1][6] In certain hematological malignancies, particularly mixed-lineage leukemia (MLL)-rearranged (MLL-r) leukemias, chromosomal translocations result in the formation of MLL fusion proteins.[1][7] These fusion proteins aberrantly recruit DOT1L to specific gene loci, leading to hypermethylation of H3K79 and the subsequent overexpression of leukemogenic genes such as HOXA9 and MEIS1.[1][2][8] This aberrant gene expression is critical for the initiation and maintenance of the leukemic state. Consequently, the inhibition of DOT1L's enzymatic activity presents a promising therapeutic strategy for MLL-r leukemias.[2][4]

Mechanism of Action of this compound

This compound is a potent and selective inhibitor of Dot1L. Its mechanism of action can be detailed as follows:

-

Competitive Inhibition: this compound acts as a competitive inhibitor of the S-adenosyl-L-methionine (SAM) cofactor.[1][2][9] It binds to the SAM binding pocket of the Dot1L enzyme, thereby preventing the transfer of a methyl group from SAM to the histone H3 lysine 79 residue.[2][10]

-

Reduction of H3K79 Methylation: By inhibiting the catalytic activity of Dot1L, this compound leads to a time- and concentration-dependent decrease in the levels of mono-, di-, and tri-methylated H3K79 (H3K79me1, H3K79me2, and H3K79me3) within cells.[11]

-

Downregulation of MLL-Fusion Target Genes: The reduction in H3K79 methylation at the promoters and gene bodies of MLL-fusion target genes, such as HOXA9 and MEIS1, results in their transcriptional repression.[8][11]

-

Selective Anti-proliferative Activity: The downregulation of these key leukemogenic genes leads to cell cycle arrest, differentiation, and ultimately apoptosis in MLL-rearranged leukemia cells.[11][12] This anti-proliferative effect is selective for cancer cells dependent on the aberrant Dot1L activity, with less impact on normal cells.[13]

The following diagram illustrates the signaling pathway affected by this compound.

Quantitative Data on Inhibitory Activity

The potency of this compound has been quantified through various biochemical and cellular assays. The following table summarizes the key inhibitory parameters.

| Parameter | Value | Assay Type | Cell Line/System | Reference |

| Ki | 2 pM | Biochemical | Recombinant Dot1L | [14] |

| IC50 | <0.1 nM | Biochemical | Recombinant Dot1L | [14] |

| IC50 (H3K79 Dimethylation) | 3 nM | Cellular | HeLa | [14] |

| IC50 (HoxA9 Promoter Activity) | 17 nM | Cellular | Molm-13 | [14] |

| IC50 (Cell Proliferation) | 5 nM | Cellular | MV4-11 | [14] |

Experimental Protocols

The characterization of this compound involves a series of biochemical and cellular assays to determine its potency, selectivity, and mechanism of action.

Biochemical Dot1L Inhibition Assay (AlphaLISA)

This assay quantifies the ability of an inhibitor to block the methylation of a histone H3 substrate by recombinant Dot1L.

-

Materials: Recombinant human Dot1L, biotinylated histone H3 peptide substrate, S-adenosyl-L-methionine (SAM), anti-H3K79me2 antibody, AlphaLISA acceptor beads, and streptavidin-coated donor beads.

-

Procedure:

-

The inhibitor (this compound) at various concentrations is pre-incubated with the Dot1L enzyme and the biotinylated H3 peptide substrate in an assay buffer.

-

The methylation reaction is initiated by the addition of SAM and allowed to proceed for a defined period at room temperature.

-

The reaction is stopped, and the anti-H3K79me2 antibody is added, followed by the AlphaLISA acceptor beads conjugated to a secondary antibody and streptavidin-coated donor beads.

-

After incubation in the dark, the plate is read on an AlphaScreen-capable plate reader. The signal is inversely proportional to the inhibitory activity of the compound.

-

IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

-

Cellular H3K79 Methylation Assay (Western Blot)

This assay measures the levels of H3K79 methylation in cells treated with the inhibitor.

-

Materials: MLL-rearranged leukemia cell line (e.g., MV4-11), cell culture medium, this compound, lysis buffer, antibodies against H3K79me2 and total histone H3.

-

Procedure:

-

Cells are seeded and treated with increasing concentrations of this compound or vehicle control for a specified duration (e.g., 4-7 days).

-

Histones are extracted from the cell lysates.

-

Equal amounts of histone extracts are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies specific for H3K79me2 and total histone H3 (as a loading control).

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The signal is detected using an enhanced chemiluminescence (ECL) substrate. The band intensities are quantified to determine the reduction in H3K79 methylation.

-

MLL-Fusion Target Gene Expression Assay (qRT-PCR)

This assay quantifies the mRNA levels of Dot1L target genes, such as HOXA9 and MEIS1.

-

Materials: MLL-rearranged leukemia cell line, this compound, RNA extraction kit, reverse transcriptase, qPCR master mix, and primers for HOXA9, MEIS1, and a housekeeping gene.

-

Procedure:

-

Cells are treated with this compound at various concentrations for a defined period.

-

Total RNA is extracted from the cells and its concentration and purity are determined.

-

cDNA is synthesized from the RNA using reverse transcriptase.

-

Quantitative PCR is performed using the cDNA, specific primers for the target genes and a housekeeping gene, and a fluorescent DNA-binding dye.

-

The relative expression of the target genes is calculated using the delta-delta Ct method, normalized to the housekeeping gene.

-

Cell Proliferation Assay

This assay assesses the effect of the inhibitor on the growth of cancer cells.

-

Materials: MLL-rearranged leukemia cell line, cell culture medium, this compound, and a cell viability reagent (e.g., CellTiter-Glo®).

-

Procedure:

-

Cells are seeded in a multi-well plate and treated with a range of concentrations of this compound.

-

The cells are incubated for an extended period (e.g., 7-14 days) due to the epigenetic mechanism of action which requires multiple cell divisions for the dilution of existing histone marks.

-

At the end of the incubation period, the cell viability reagent is added to the wells.

-

The luminescence, which is proportional to the number of viable cells, is measured using a plate reader.

-

IC50 values are determined from the dose-response curve.

-

The following diagram provides a logical workflow for the characterization of a Dot1L inhibitor like this compound.

Conclusion

This compound is a powerful research tool and a potential therapeutic agent that operates through a well-defined mechanism of action. By competitively inhibiting the Dot1L enzyme, it effectively reduces H3K79 hypermethylation, a key driver in MLL-rearranged leukemias. This leads to the silencing of oncogenic gene expression and selective killing of cancer cells. The comprehensive characterization of its biochemical and cellular activities, as outlined in this guide, provides a solid foundation for its application in preclinical research and drug development programs targeting epigenetic dysregulation in cancer.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. DOT1L: a key target in normal chromatin remodelling and in mixed-lineage leukaemia treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. What are DOT1L inhibitors and how do they work? [synapse.patsnap.com]

- 5. Frontiers | Histone Methyltransferase DOT1L as a Promising Epigenetic Target for Treatment of Solid Tumors [frontiersin.org]

- 6. The histone methyltransferase DOT1L: regulatory functions and a cancer therapy target - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Histone methyltransferase DOT1L controls state‐specific identity during B cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. ashpublications.org [ashpublications.org]

- 10. apexbt.com [apexbt.com]

- 11. Potent inhibition of DOT1L as treatment of MLL-fusion leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and Biological Activity of a Cytostatic Inhibitor of MLLr Leukemia Targeting the DOT1L Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 13. New Potent DOT1L Inhibitors for in Vivo Evaluation in Mouse - PMC [pmc.ncbi.nlm.nih.gov]

- 14. medchemexpress.com [medchemexpress.com]

Dot1L Inhibitors as Chemical Probes for Dot1L Function: An In-depth Technical Guide

Executive Summary: The Disruptor of Telomeric Silencing 1-like (DOT1L) enzyme is a unique histone methyltransferase, singular in its role of methylating histone H3 at lysine (B10760008) 79 (H3K79). This epigenetic modification is crucial for regulating gene transcription, cell cycle progression, and DNA damage repair.[1] Aberrant DOT1L activity, particularly its recruitment by MLL fusion proteins, is a key driver in the pathogenesis of Mixed Lineage Leukemia (MLL-r).[1][2] This has positioned DOT1L as a significant therapeutic target. Small molecule inhibitors, such as S-adenosyl-L-methionine (SAM)-competitive compounds, serve as powerful chemical probes to dissect DOT1L function and validate its therapeutic potential. This guide provides a comprehensive overview of these chemical probes, including their quantitative biochemical and cellular activities, detailed experimental protocols for their characterization, and visualizations of the key pathways and workflows involved.

Introduction to Dot1L

Dot1L is the sole enzyme known to catalyze the mono-, di-, and tri-methylation of H3K79, a residue located on the globular surface of the histone core rather than its N-terminal tail.[1] Unlike most other histone methyltransferases, DOT1L does not possess a SET domain.[3] Its activity is intrinsically linked with active gene transcription.[1] In MLL-rearranged leukemias, chromosomal translocations produce fusion proteins (e.g., MLL-AF9, MLL-AF4) that aberrantly recruit DOT1L to specific gene loci, such as the HOXA9 and MEIS1 genes.[2][4] This leads to localized hypermethylation of H3K79, sustained expression of leukemogenic genes, and the maintenance of a stem cell-like state, ultimately driving the cancer.[4][5]

Chemical Probes for Dot1L Function

Chemical probes are small molecules that potently and selectively modulate a protein's function, enabling researchers to study its biological roles. For Dot1L, the most effective probes are SAM-competitive inhibitors. These molecules are designed to mimic the enzyme's cofactor, S-adenosyl-L-methionine, binding to the catalytic pocket and preventing the transfer of a methyl group to H3K79.[2][6] This guide focuses on well-characterized inhibitors like EPZ004777 and SGC0946, which serve as exemplary chemical probes for investigating Dot1L.

Quantitative Data on Dot1L Inhibitors

The efficacy of a chemical probe is defined by its potency, selectivity, and cellular activity. The following tables summarize key quantitative data for prominent Dot1L inhibitors.

Table 1: Biochemical Potency and Selectivity of Dot1L Inhibitors

| Compound | Type | DOT1L Ki (nM) | DOT1L IC50 (nM) | Selectivity vs. Other HMTs | Reference |

| EPZ004777 | SAM-competitive | <0.3 | 0.4 ± 0.1 | >10,000-fold | [1] |

| EPZ-5676 (Pinometostat) | SAM-competitive | 0.08 | - | >37,000-fold | [2][6] |

| SGC0946 | SAM-competitive | - | 0.3 | >100-fold vs panel | [2] |

| DC_L115 | SAM-competitive | - | 1,500 | - | [7] |

Table 2: Cellular Activity of Dot1L Inhibitors

| Compound | Cell Line | Assay | IC50 / EC50 | Reference |

| EPZ004777 | MLL-r Leukemia Cells | Proliferation (10-14 days) | - | [8] |

| EPZ-5676 (Pinometostat) | MV4-11 (MLL-AF4) | Proliferation | 3.5 nM | [6] |

| SGC0946 | 786-O (Renal Cancer) | Proliferation (48h) | 1-10 µM | [9] |

| DC_L115 | MLL-rearranged cells | Proliferation | 37.1 µM | [7] |

Signaling Pathways and Mechanisms

Dot1L catalyzes the transfer of a methyl group from its cofactor, SAM, to the ε-amino group of H3K79.[10] This process releases S-adenosyl-L-homocysteine (SAH).[1][11] SAM-competitive inhibitors occupy the SAM binding pocket, preventing catalysis.

Caption: Dot1L catalytic cycle and its competitive inhibition.

In MLL-r leukemia, the MLL fusion protein is the key oncogenic driver. It forms a complex with other proteins and recruits Dot1L to target genes, leading to their aberrant expression and blocking hematopoietic differentiation.

References

- 1. The histone methyltransferase DOT1L: regulatory functions and a cancer therapy target - PMC [pmc.ncbi.nlm.nih.gov]

- 2. DOT1L: a key target in normal chromatin remodelling and in mixed-lineage leukaemia treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Computational modeling reveals key molecular properties and dynamic behavior of disruptor of telomeric silencing 1‐like (DOT1L) and partnering complexes involved in leukemogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. New Potent DOT1L Inhibitors for in Vivo Evaluation in Mouse - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Targeting the histone H3 lysine 79 methyltransferase DOT1L in MLL-rearranged leukemias - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Structure-Guided DOT1L Probe Optimization by Label-Free Ligand Displacement - PMC [pmc.ncbi.nlm.nih.gov]

- 9. DOT1L promotes cell proliferation and invasion by epigenetically regulating STAT5B in renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A Medicinal Chemistry Perspective for Targeting Histone H3 Lysine79 Methyltransferase DOT1L - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

The Dawn of a New Therapeutic Era: A Technical Guide to the Discovery and Synthesis of Novel Dot1L Inhibitors

For Researchers, Scientists, and Drug Development Professionals

The histone methyltransferase Dot1L (Disruptor of telomeric silencing 1-like) has emerged as a compelling therapeutic target, particularly in the context of cancers driven by chromosomal rearrangements of the Mixed Lineage Leukemia (MLL) gene. This in-depth technical guide provides a comprehensive overview of the discovery, synthesis, and evaluation of novel Dot1L inhibitors, offering a valuable resource for researchers and drug development professionals in the field of oncology and epigenetic therapy.

The Rationale for Targeting Dot1L

Dot1L is the sole enzyme responsible for the methylation of histone H3 at lysine (B10760008) 79 (H3K79), a post-translational modification predominantly associated with active gene transcription. In MLL-rearranged leukemias, the fusion proteins resulting from chromosomal translocations aberrantly recruit Dot1L to chromatin. This leads to hypermethylation of H3K79 at specific gene loci, including the HOXA9 and MEIS1 genes, driving their overexpression and promoting leukemogenesis.[1] Inhibition of Dot1L's catalytic activity presents a targeted therapeutic strategy to reverse this aberrant epigenetic state, suppress the expression of oncogenic driver genes, and ultimately induce differentiation and apoptosis in cancer cells.[1][2] Beyond leukemia, dysregulation of Dot1L has been implicated in various solid tumors, including breast, colon, and prostate cancers, broadening the potential therapeutic landscape for Dot1L inhibitors.[2][3][4]

Key Chemical Scaffolds of Dot1L Inhibitors

The development of Dot1L inhibitors has primarily focused on two major chemical classes: nucleoside and non-nucleoside analogs, both designed to be competitive with the enzyme's natural cofactor, S-adenosyl-L-methionine (SAM).

Nucleoside Analogs

Early efforts in Dot1L inhibitor discovery were dominated by adenosine (B11128) analogs. These compounds mimic the adenosine portion of SAM, effectively blocking the enzyme's active site.

-

EPZ004777: One of the first potent and selective Dot1L inhibitors, EPZ004777, demonstrated the therapeutic potential of targeting this enzyme. It selectively inhibits H3K79 methylation, blocks the expression of MLL fusion target genes, and induces apoptosis in MLL-rearranged leukemia cells.[2][5][6][7]

-

Pinometostat (B612198) (EPZ-5676): A second-generation inhibitor, pinometostat, exhibits improved potency and pharmacokinetic properties compared to its predecessor.[8][9][10][11][12][13][14][15] It has advanced into clinical trials for the treatment of MLL-rearranged leukemias.[9][16]

-

SGC0946: This compound is another highly potent and selective Dot1L inhibitor with demonstrated cellular activity.[17][18]

Non-Nucleoside Analogs

To overcome potential limitations of nucleoside analogs, such as metabolic instability, research has expanded to include diverse non-nucleoside scaffolds. These inhibitors often utilize fragment-based drug discovery and structure-based design approaches to identify novel chemical matter that can effectively occupy the SAM-binding pocket.[3][19][20]

Quantitative Comparison of Dot1L Inhibitors

The following tables summarize the biochemical and cellular activities of key Dot1L inhibitors, providing a quantitative basis for comparison.

Table 1: Biochemical Potency of Selected Dot1L Inhibitors

| Compound | Chemical Class | Target | IC50 (nM) | Ki (nM) | Selectivity |

| EPZ004777 | Nucleoside Analog | Dot1L | 0.4[7][17] | - | >1,200-fold over other PMTs[17] |

| Pinometostat (EPZ-5676) | Nucleoside Analog | Dot1L | - | 0.08[14][15] | >37,000-fold over other HMTs[8][11][14] |

| SGC0946 | Nucleoside Analog | Dot1L | 0.3[17][18] | - | >100-fold over other HMTs[17] |

| Compound 7 (Novartis) | Non-Nucleoside | Dot1L | < 0.1[20] | < 0.001 | >50,000-fold vs other PKMTs/PRMTs |

| Compound 12 (Novartis) | Non-Nucleoside | Dot1L | 1.8 | 0.8 | >50,000-fold vs other PKMTs/PRMTs |

| Compound 13 (Novartis) | Non-Nucleoside | Dot1L | 1.3 | 0.6 | >50,000-fold vs other PKMTs/PRMTs |

| Compound 25 (Schürer et al.) | Non-Nucleoside | Dot1L | 1000[21] | - | - |

Table 2: Cellular Activity of Selected Dot1L Inhibitors

| Compound | Cell Line | Assay | EC50 (nM) |

| EPZ004777 | MV4-11 (MLL-AF4) | Proliferation | 4[17] |

| EPZ004777 | MOLM-13 (MLL-AF9) | Proliferation | 4[17] |

| Pinometostat (EPZ-5676) | MV4-11 (MLL-AF4) | Proliferation | 3.5[13] |

| Pinometostat (EPZ-5676) | MV4-11 (MLL-AF4) | H3K79me2 Inhibition | 2.6[12] |

| SGC0946 | A431 | H3K79me2 Inhibition | 2.6[17] |

| SGC0946 | MCF10A | H3K79me2 Inhibition | 8.8[17] |

| Compound 7 (Novartis) | MV4-11 (MLL-AF4) | Proliferation | 5[20] |

| Compound 7 (Novartis) | HeLa | H3K79me2 Inhibition | 3[20] |

| Compound 12 (Novartis) | MV4-11 (MLL-AF4) | Proliferation | 85 |

| Compound 13 (Novartis) | MV4-11 (MLL-AF4) | Proliferation | 128 |

Experimental Protocols

Detailed methodologies are crucial for the successful discovery and evaluation of novel Dot1L inhibitors. The following sections outline key experimental protocols.

Dot1L Enzymatic Assay (Radiometric)

This assay measures the transfer of a radiolabeled methyl group from S-adenosyl-L-[methyl-³H]methionine (³H-SAM) to a histone substrate.

Materials:

-

Recombinant human Dot1L enzyme

-

Oligonucleosomes or recombinant histone H3 as substrate

-

³H-SAM

-

S-adenosyl-L-homocysteine (SAH) as a positive control

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.5, 5 mM MgCl₂, 4 mM DTT)

-

Scintillation cocktail

-

Filter plates or P81 phosphocellulose paper

Procedure:

-

Prepare a reaction mixture containing Dot1L enzyme, substrate, and assay buffer.

-

Add the test inhibitor at various concentrations.

-

Initiate the reaction by adding ³H-SAM.

-

Incubate the reaction at 30°C for a defined period (e.g., 60 minutes).

-

Stop the reaction by adding an excess of cold SAH or by spotting onto P81 paper.

-

Wash the filter plates or paper to remove unincorporated ³H-SAM.

-

Add scintillation cocktail and measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition relative to a DMSO control and determine the IC50 value.

Cellular H3K79 Methylation Assay (High-Content Imaging)

This assay quantifies the levels of H3K79 methylation within cells following inhibitor treatment.

Materials:

-

Adherent cell line (e.g., A431)

-

384-well clear-bottom plates

-

Test inhibitor

-

Fixation solution (e.g., 4% paraformaldehyde)

-

Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)

-

Blocking solution (e.g., 5% BSA in PBS)

-

Primary antibody specific for di-methylated H3K79 (H3K79me2)

-

Fluorescently labeled secondary antibody

-

Nuclear counterstain (e.g., DAPI)

-

High-content imaging system

Procedure:

-

Seed cells in 384-well plates and allow them to adhere overnight.

-

Treat cells with a concentration range of the test inhibitor for a specified duration (e.g., 72 hours).

-

Fix, permeabilize, and block the cells.

-

Incubate with the primary antibody against H3K79me2.

-

Wash and incubate with the fluorescently labeled secondary antibody and DAPI.

-

Acquire images using a high-content imaging system.

-

Analyze the images to quantify the nuclear fluorescence intensity of the H3K79me2 signal.

-

Normalize the signal to the DMSO control and determine the EC50 value.

Cell Proliferation Assay

This assay assesses the effect of Dot1L inhibitors on the growth of cancer cell lines.

Materials:

-

Suspension or adherent cancer cell lines (e.g., MV4-11, MOLM-13)

-

96-well or 384-well plates

-

Cell culture medium

-

Test inhibitor

-

Cell viability reagent (e.g., CellTiter-Glo®, resazurin)

-

Plate reader

Procedure:

-

Seed cells at an appropriate density in multi-well plates.

-

Add the test inhibitor at various concentrations.

-

Incubate the cells for a prolonged period (e.g., 7 to 14 days), refreshing the medium and inhibitor as needed.

-

At the end of the incubation period, add the cell viability reagent.

-

Measure the luminescence or fluorescence signal using a plate reader.

-

Calculate the percentage of proliferation inhibition relative to a DMSO control and determine the EC50 value.

Synthesis of a Representative Dot1L Inhibitor: Pinometostat (EPZ-5676)

The synthesis of pinometostat involves a multi-step process, typically starting from a protected adenosine derivative and coupling it with a custom-synthesized side chain containing the tert-butylphenyl-imidazole moiety. The general synthetic strategy often involves the following key transformations:

-

Synthesis of the Side Chain: This usually involves the construction of the substituted benzimidazole (B57391) ring system followed by the elaboration of the cyclobutane-containing linker.

-

Functionalization of the Ribose Moiety: The 5'-hydroxyl group of a protected adenosine is typically converted to a suitable leaving group or an aldehyde for subsequent coupling.

-

Coupling Reaction: The functionalized ribose is then coupled with the synthesized side chain, often via a reductive amination or a nucleophilic substitution reaction.

-

Deprotection: Finally, the protecting groups on the ribose and the purine (B94841) base are removed to yield the final product, pinometostat.

A detailed, step-by-step synthetic scheme is often found in the supplementary information of medicinal chemistry publications.[15]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological pathways and the logical flow of drug discovery is essential for a clear understanding.

Future Directions and Conclusion

The development of Dot1L inhibitors represents a significant advancement in the field of epigenetic therapy. While promising results have been observed, particularly in MLL-rearranged leukemias, further research is needed to enhance their efficacy and broaden their clinical applications. Key areas for future investigation include:

-

Combination Therapies: Exploring the synergistic effects of Dot1L inhibitors with standard chemotherapy or other epigenetic modifiers to overcome resistance and improve patient outcomes.[10]

-

Biomarker Development: Identifying predictive biomarkers to select patients who are most likely to respond to Dot1L inhibition.

-

Novel Scaffolds and Delivery Systems: Continuing the development of non-nucleoside inhibitors with improved pharmacokinetic profiles and exploring novel drug delivery strategies to enhance tumor targeting and reduce off-target effects.

-

Expansion to Solid Tumors: Further elucidating the role of Dot1L in various solid tumors to guide the clinical development of inhibitors in these indications.

References

- 1. Identification of DOT1L inhibitors by structure-based virtual screening adapted from a nucleoside-focused library [ouci.dntb.gov.ua]

- 2. Selective killing of mixed lineage leukemia cells by a potent small-molecule DOT1L inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of Novel Dot1L Inhibitors through a Structure-Based Fragmentation Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 4. bpsbioscience.com [bpsbioscience.com]

- 5. stemcell.com [stemcell.com]

- 6. Selective Killing of Mixed Lineage Leukemia Cells by a Potent Small-Molecule DOT1L Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. WO2015017863A1 - Methods for the detection and treatment of leukemias that are responsive to dot1l inhibition - Google Patents [patents.google.com]

- 9. mdpi.com [mdpi.com]

- 10. DOT1L inhibitor EPZ-5676 displays synergistic antiproliferative activity in combination with standard of care drugs and hypomethylating agents in MLL-rearranged leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. axonmedchem.com [axonmedchem.com]

- 12. selleckchem.com [selleckchem.com]

- 13. apexbt.com [apexbt.com]

- 14. Potent inhibition of DOT1L as treatment of MLL-fusion leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. esmed.org [esmed.org]

- 16. researchgate.net [researchgate.net]

- 17. SGC0946 | Structural Genomics Consortium [thesgc.org]

- 18. medchemexpress.com [medchemexpress.com]

- 19. Discovery of Potent, Selective, and Structurally Novel Dot1L Inhibitors by a Fragment Linking Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Optimization of a Fragment-Based Screening Hit toward Potent DOT1L Inhibitors Interacting in an Induced Binding Pocket - PMC [pmc.ncbi.nlm.nih.gov]

- 21. A novel screening strategy to identify histone methyltransferase inhibitors reveals a crosstalk between DOT1L and CARM1 - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00095K [pubs.rsc.org]

The Pivotal Role of Dot1L in Chromatin Remodeling and Gene Transcription: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Disruptor of telomeric silencing 1-like (Dot1L) is a unique histone methyltransferase, singular in its role as the sole enzyme responsible for the methylation of histone H3 at lysine (B10760008) 79 (H3K79). This modification is a critical epigenetic mark predominantly associated with actively transcribed regions of the genome. Dot1L's influence extends across a wide spectrum of cellular processes, including transcriptional regulation, DNA damage repair, cell cycle progression, and embryonic development. Its misregulation is a key driver in the pathogenesis of several diseases, most notably Mixed Lineage Leukemia (MLL)-rearranged leukemias, where its aberrant activity maintains a leukemogenic gene expression program. Consequently, Dot1L has emerged as a promising therapeutic target, spurring the development of potent and selective small-molecule inhibitors. This technical guide provides an in-depth exploration of Dot1L's core functions, presenting key quantitative data, detailed experimental methodologies, and visual representations of its associated pathways to serve as a comprehensive resource for the scientific community.

Core Concepts: Dot1L-Mediated Chromatin Modification

Dot1L catalyzes the mono-, di-, and trimethylation of H3K79, a residue located on the globular domain of histone H3, facing the exterior of the nucleosome core.[1] Unlike the majority of histone methyltransferases, Dot1L does not possess a SET domain.[2] Its catalytic activity is dependent on S-adenosylmethionine (SAM) as a methyl donor.[3] The different methylation states of H3K79 have distinct functional implications:

-

H3K79 monomethylation (H3K79me1): Often found at enhancer regions.

-

H3K79 dimethylation (H3K79me2): Strongly associated with actively transcribed gene bodies and is crucial for the binding of certain transcription factors, such as c-Myc.[4]

-

H3K79 trimethylation (H3K79me3): Also linked to active transcription, though its precise role can be context-dependent.

The recruitment of Dot1L to specific genomic loci is a tightly regulated process, often mediated by its interaction with various proteins, including components of the super elongation complex (SEC) and MLL fusion proteins in the context of leukemia.[5]

Data Presentation: Quantitative Insights into Dot1L Function

The following tables summarize key quantitative data related to Dot1L activity and its inhibition, providing a comparative overview for researchers.

Table 1: Cellular Activity of Dot1L Inhibitors in Cancer Cell Lines

| Cell Line | Cancer Type | MLL Status | Compound | IC50 (nM) | Reference |

| MOLM-13 | Acute Myeloid Leukemia (AML) | MLL-AF9 | EPZ-5676 (Pinometostat) | 8.3 | [6] |

| MV4-11 | Acute Myeloid Leukemia (AML) | MLL-AF4 | EPZ-5676 (Pinometostat) | 10.5 | [6] |

| RS4;11 | Acute Lymphoblastic Leukemia (ALL) | MLL-AF4 | EPZ-5676 (Pinometostat) | 15.2 | [6] |

| SEM | Acute Lymphoblastic Leukemia (ALL) | MLL-AF4 | EPZ-5676 (Pinometostat) | 21.4 | [6] |

| KOPN-8 | B-cell Acute Lymphoblastic Leukemia (B-ALL) | MLL-AF4 | EPZ-5676 (Pinometostat) | 33.1 | [6] |

| NOMO-1 | Acute Myeloid Leukemia (AML) | MLL-AF9 | EPZ-5676 (Pinometostat) | 45.6 | [6] |

| OCI-AML2 | Acute Myeloid Leukemia (AML) | NPM1c | EPZ-5676 (Pinometostat) | >10000 | [6] |

| OCI-AML3 | Acute Myeloid Leukemia (AML) | NPM1c | EPZ-5676 (Pinometostat) | >10000 | [6] |

| HTB-26 | Breast Cancer | Not Applicable | Compound 1 | ~10-50 µM | [7] |

| PC-3 | Pancreatic Cancer | Not Applicable | Compound 1 | ~10-50 µM | [7] |

| HepG2 | Hepatocellular Carcinoma | Not Applicable | Compound 1 | ~10-50 µM | [7] |

| HCT116 | Colon Cancer | Not Applicable | Compound 2 | 0.34 µM | [7] |

| CLBL-1 | B-cell Lymphoma | Not Applicable | NVX-412 | 40 | [8] |

| Raji | Burkitt Lymphoma | Not Applicable | NVX-412 | 60 | [8] |

| SU-DHL-8 | B-cell Lymphoma | Not Applicable | NVX-412 | 80 | [8] |

Table 2: Impact of Dot1L Inhibition on Gene Expression in MLL-Rearranged Leukemia

| Gene | Function | Cell Line | Treatment | Fold Change (log2) | Reference |

| HOXA9 | Transcription factor, key leukemogenic driver | KOPN-8 (Pinometostat-sensitive) | Pinometostat | Significantly decreased | [6] |

| MEIS1 | Transcription factor, HOX cofactor | KOPN-8 (Pinometostat-sensitive) | Pinometostat | Significantly decreased | [6] |

| HOXA9 | Transcription factor, key leukemogenic driver | KOPN-8 (Pinometostat-resistant) | Pinometostat | Maintained expression | [6] |

| MEIS1 | Transcription factor, HOX cofactor | KOPN-8 (Pinometostat-resistant) | Pinometostat | Maintained expression | [6] |

| ESR1 | Estrogen Receptor Alpha | MCF-7 (Breast Cancer) | EPZ (Dot1L inhibitor) | Decreased | [9] |

| FOXA1 | Forkhead Box Protein A1 | MCF-7 (Breast Cancer) | EPZ (Dot1L inhibitor) | Decreased | [9] |

| GATA3 | GATA Binding Protein 3 | MCF-7 (Breast Cancer) | EPZ (Dot1L inhibitor) | Decreased | [9] |

Table 3: Dot1L Interacting Proteins and Their Functions

| Interacting Protein | Functional Domain(s) | Role in Dot1L-mediated Processes | Reference |

| MLL fusion partners (e.g., AF9, AF10, ENL) | Various | Recruitment of Dot1L to target genes in MLL-rearranged leukemia. | [5][10] |

| AF10 | OM-LZ domain | Serves as a bridge for the recruitment of Dot1L to MLL-AF10 target genes. | [10] |

| ENL | YEATS domain, hydrophobic C-terminal domain | Direct interaction with Dot1L, part of the super elongation complex. | [4] |

| SIRT1 | Histone deacetylase domain | Forms a repressive complex; Dot1L inhibits its chromatin localization. | [1] |

| SUV39H1 | SET domain (H3K9 methyltransferase) | Part of a repressive complex with SIRT1. | [1] |

| BRD4 | Bromodomains | Cooperates with Dot1L in MLL-rearranged leukemia; binds acetylated histones. | [1] |

| p300/CBP | Histone acetyltransferase domain | Acetylates histones, facilitating BRD4 binding. | [11] |

| RNA Polymerase II | C-terminal domain (CTD) | Dot1L is enriched at actively transcribed genes through interaction with phosphorylated Pol II CTD. | [10] |

| SETD2 | SET domain (H3K36 methyltransferase) | Epigenetic activator, co-expressed with Dot1L. | [11] |

| ISWI | SNF2-family ATPase domain | Chromatin remodeling, co-expressed with Dot1L. | [11] |

| BPTF | PHD finger, bromodomain | Component of the NURF chromatin remodeling complex, co-expressed with Dot1L. | [11] |

| EED | WD40 repeats | Component of the PRC2 complex, associated with gene silencing, co-expressed with Dot1L. | [11] |

| CBX3 | Chromodomain | Component of heterochromatin, co-expressed with Dot1L. | [11] |

| DNMT1 | DNA methyltransferase domain | Maintenance DNA methyltransferase, co-expressed with Dot1L. | [11] |

| RAP80 | UIM domains | Involved in DNA damage response; methylated by Dot1L to promote BRCA1-A complex recruitment. | [12] |

Experimental Protocols

This section provides detailed methodologies for key experiments central to the study of Dot1L.

Dot1L Enzymatic Assay (AlphaLISA)

This protocol is adapted from the AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) format, a highly sensitive, no-wash immunoassay.[13][14][15][16][17]

Materials:

-

Recombinant human Dot1L enzyme

-

Oligonucleosomes (substrate)

-

S-adenosyl-L-methionine (SAM)

-

S-adenosyl-L-homocysteine (SAH) (for inhibition control)

-

Dot1L inhibitor of interest (e.g., EPZ-5676)

-

Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 3 mM MgCl2, 1 mM DTT, 0.01% BSA, 0.01% Tween-20)

-

High Salt Buffer (for stopping the reaction)

-

AlphaLISA anti-Histone H3 (C-ter) Acceptor beads

-

Biotinylated anti-H3K79me2 antibody

-

Streptavidin Donor beads

-

384-well white opaque assay plates

-

Plate reader capable of AlphaLISA detection

Procedure:

-

Compound and Enzyme Preparation:

-

Prepare serial dilutions of the Dot1L inhibitor in assay buffer.

-

Dilute the Dot1L enzyme to the desired concentration (e.g., 20 nM) in assay buffer.

-

Prepare a solution of SAM in assay buffer (e.g., 2 µM).

-

Prepare a solution of oligonucleosomes in assay buffer (e.g., 0.25 ng/µL).

-

-

Enzymatic Reaction:

-

Add 5 µL of the inhibitor or vehicle control to the wells of the 384-well plate.

-

Add 5 µL of the diluted Dot1L enzyme to each well.

-

Pre-incubate for 10 minutes at room temperature.

-

Initiate the reaction by adding 5 µL of the SAM/oligonucleosome mixture.

-

Incubate for 60-90 minutes at room temperature, protected from light.

-

-

Reaction Termination and Detection:

-

Stop the reaction by adding 5 µL of High Salt Buffer.

-

Incubate for 15 minutes at room temperature.

-

Prepare a 5X mix of anti-Histone H3 Acceptor beads (final concentration 20 µg/mL) and biotinylated anti-H3K79me2 antibody (final concentration 1 nM) in 1X Detection Buffer.

-

Add 5 µL of the Acceptor bead/antibody mix to each well.

-

Incubate for 60 minutes at room temperature, protected from light.

-

Prepare a 5X solution of Streptavidin Donor beads (final concentration 20 µg/mL) in 1X Detection Buffer in subdued light.

-

Add 5 µL of the Donor bead solution to each well.

-

Incubate for 30 minutes at room temperature in the dark.

-

-

Data Acquisition:

-

Read the plate on an AlphaLISA-compatible plate reader. The signal is proportional to the amount of H3K79me2 produced.

-

Chromatin Immunoprecipitation followed by Sequencing (ChIP-Seq) for H3K79me2/3

This protocol outlines the general steps for performing ChIP-seq to map the genomic localization of H3K79me2/3.[18][19][20][21][22]

Materials:

-

Cultured cells of interest

-

Formaldehyde (B43269) (37% solution)

-

PBS (Phosphate Buffered Saline)

-

Lysis Buffer (e.g., Farnham lysis buffer)

-

RIPA Buffer

-

Antibody specific for H3K79me2 or H3K79me3

-

IgG control antibody

-

Protein A/G magnetic beads

-

LiCl Wash Buffer

-

TE Buffer

-

RNase A

-

Proteinase K

-

Phenol:chloroform:isoamyl alcohol

-

DNA purification kit

-

Reagents for library preparation for next-generation sequencing

Procedure:

-

Cross-linking:

-

Add formaldehyde to the cell culture medium to a final concentration of 1%.

-

Incubate for 10 minutes at room temperature.

-

Quench the reaction by adding glycine to a final concentration of 125 mM and incubate for 5 minutes.

-

Wash the cells twice with ice-cold PBS.

-

-

Cell Lysis and Chromatin Shearing:

-

Harvest the cells and resuspend in Lysis Buffer.

-

Lyse the cells to release the nuclei.

-

Resuspend the nuclear pellet in RIPA buffer.

-

Shear the chromatin to an average fragment size of 200-600 bp using sonication or enzymatic digestion.

-

-

Immunoprecipitation:

-

Pre-clear the chromatin with Protein A/G beads.

-

Incubate the pre-cleared chromatin with the anti-H3K79me2/3 antibody or IgG control overnight at 4°C with rotation.

-

Add Protein A/G beads and incubate for 2-4 hours at 4°C to capture the antibody-chromatin complexes.

-

-

Washes and Elution:

-

Wash the beads sequentially with low salt buffer, high salt buffer, LiCl wash buffer, and TE buffer to remove non-specific binding.

-

Elute the chromatin from the beads.

-

-

Reverse Cross-linking and DNA Purification:

-

Reverse the formaldehyde cross-links by incubating at 65°C overnight.

-

Treat with RNase A and Proteinase K to remove RNA and protein.

-

Purify the DNA using phenol:chloroform extraction or a DNA purification kit.

-

-

Library Preparation and Sequencing:

-

Prepare a sequencing library from the purified ChIP DNA and input control DNA.

-

Perform high-throughput sequencing.

-

-

Data Analysis:

-

Align the sequencing reads to the reference genome.

-

Perform peak calling to identify regions enriched for H3K79me2/3.

-

Annotate peaks to genomic features and perform downstream analysis.

-

Generation of a Dot1L Conditional Knockout Mouse Model

This protocol describes the generation of a conditional knockout mouse for Dot1l using the Cre-LoxP system.[23][24][25][26]

Materials:

-

Mice with a floxed Dot1l allele (Dot1lfl/fl)

-

Mice expressing Cre recombinase under the control of a tissue-specific promoter (e.g., a Cre-driver line)

-

Genotyping reagents (PCR primers, DNA polymerase, etc.)

Procedure:

-

Generation of Floxed Mice:

-

Design and generate a targeting vector containing two LoxP sites flanking a critical exon or exons of the Dot1l gene.

-

Introduce the targeting vector into embryonic stem (ES) cells.

-

Select for correctly targeted ES cells and inject them into blastocysts to generate chimeric mice.

-

Breed the chimeric mice to obtain mice heterozygous for the floxed allele (Dot1lfl/+).

-

Intercross the heterozygous mice to generate homozygous floxed mice (Dot1lfl/fl).

-

-

Breeding with Cre-driver Mice:

-

Cross the Dot1lfl/fl mice with mice expressing Cre recombinase in the desired tissue or cell type.

-

The resulting offspring will be heterozygous for both the floxed allele and the Cre transgene (Dot1lfl/+; Cre+/-).

-

-

Generation of Conditional Knockout Mice:

-

Cross the Dot1lfl/+; Cre+/- mice with Dot1lfl/fl mice.

-

This cross will produce offspring with the following genotypes: Dot1lfl/fl; Cre+/- (conditional knockout), Dot1lfl/fl; Cre-/- (control), Dot1lfl/+; Cre+/-, and Dot1lfl/+; Cre-/-.

-

-

Genotyping and Phenotypic Analysis:

-

Genotype the offspring to identify the conditional knockout and control mice.

-

Analyze the phenotype of the conditional knockout mice in the target tissue, including analysis of H3K79 methylation levels, gene expression, and any physiological or developmental abnormalities.

-

Mandatory Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, visualize key aspects of Dot1L's function and the experimental approaches used to study it.

Dot1L in MLL-Rearranged Leukemia

Caption: Dot1L's role in driving leukemogenesis in MLL-rearranged leukemia.

Dot1L in Cardiac Development

Caption: Dot1L's regulation of cardiac function via Dystrophin expression.

Dot1L in the DNA Damage Response

Caption: Dot1L's role in the DNA damage response pathway.

Experimental Workflow for ChIP-Seq

Caption: A streamlined workflow for Chromatin Immunoprecipitation Sequencing (ChIP-Seq).

Conclusion and Future Directions

Dot1L stands as a master regulator of chromatin structure and gene expression, with profound implications for normal development and disease. Its singular role in H3K79 methylation makes it an attractive therapeutic target, particularly in the context of MLL-rearranged leukemias. The development of potent and selective Dot1L inhibitors has provided invaluable tools for dissecting its function and offers promising avenues for clinical intervention.

Future research will likely focus on several key areas:

-

Elucidating the context-dependent roles of different H3K79 methylation states.

-

Identifying the full spectrum of Dot1L's non-histone substrates and their functional significance.

-

Exploring the potential of Dot1L inhibitors in solid tumors and other diseases where its activity is implicated.

-

Developing combination therapies that leverage our understanding of Dot1L's interactions with other epigenetic regulators and signaling pathways.

A deeper understanding of the intricate mechanisms governing Dot1L's function will undoubtedly pave the way for novel therapeutic strategies and a more comprehensive appreciation of the epigenetic landscape in health and disease.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. DOT1L-mediated H3K79me2 modification critically regulates gene expression during cardiomyocyte differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Targeting DOT1L and HOX Gene Expression in MLL-Rearranged Leukemia and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Item - IC50 values for 21 cell lines of various tumor entities. - figshare - Figshare [figshare.com]

- 9. The histone methyltransferase DOT1L is required for proper DNA damage response, DNA repair, and modulates chemotherapy responsiveness - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The diverse functions of Dot1 and H3K79 methylation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Single-cell transcriptomics defines Dot1L interacting partners and downstream target genes in the mouse molar dental pulp | The International Journal of Developmental Biology [ijdb.ehu.eus]

- 12. DOT1L: orchestrating methylation-dependent radiotheRAPy responses via BRCA1 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. resources.revvity.com [resources.revvity.com]

- 14. revvity.com [revvity.com]

- 15. Development of AlphaLISA high throughput technique to screen for small molecule inhibitors targeting protein arginine methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 16. AlphaLISA assay development guide | Revvity [revvity.com]

- 17. resources.revvity.com [resources.revvity.com]

- 18. researchgate.net [researchgate.net]

- 19. An Optimized Protocol for ChIP-Seq from Human Embryonic Stem Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 20. An Optimized Protocol for ChIP-Seq from Human Embryonic Stem Cell Cultures. | Sigma-Aldrich [merckmillipore.com]

- 21. encodeproject.org [encodeproject.org]

- 22. compbio.mit.edu [compbio.mit.edu]

- 23. Ingenious Blog | How to Obtain a Conditional Knockout Floxed Mice and the Cre-Lox Procedure [genetargeting.com]

- 24. Mouse Cre-LoxP system: general principles to determine tissue-specific roles of target genes - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Generation of mouse conditional knockout alleles in one step using the i-GONAD method - PMC [pmc.ncbi.nlm.nih.gov]

- 26. youtube.com [youtube.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Biological Function of H3K79 Methylation

Abstract

Histone H3 lysine (B10760008) 79 (H3K79) methylation is a critical epigenetic modification located within the globular domain of histone H3, a feature that distinguishes it from the more commonly studied tail modifications. This mark is exclusively deposited by the DOT1L (Disruptor of Telomeric Silencing 1-Like) enzyme, the sole H3K79 methyltransferase in mammals. H3K79 methylation, existing in mono-, di-, and tri-methylated states (H3K79me1, H3K79me2, H3K79me3), plays a fundamental role in a diverse array of cellular processes. These include transcriptional regulation, DNA damage repair, cell cycle progression, and embryonic development.[1][2][3] Aberrant H3K79 methylation is a key driver in certain pathologies, most notably in mixed-lineage leukemia (MLL)-rearranged leukemias, making DOT1L a compelling therapeutic target.[1][4] This guide provides a comprehensive overview of the core biological functions of H3K79 methylation, details key experimental methodologies used in its study, presents quantitative data for comparative analysis, and visualizes the complex pathways and workflows involved.

The Enzymatic Machinery: DOT1L

Unlike the majority of histone lysine methyltransferases that contain a highly conserved SET domain, DOT1L is unique in that it lacks this domain.[3][5] It catalyzes the transfer of a methyl group from the cofactor S-adenosyl-L-methionine (SAM) to the ε-amino group of lysine 79 on histone H3.[6] DOT1L can generate H3K79me1, H3K79me2, and H3K79me3 through a non-processive mechanism.[1][7] The activity of DOT1L is often linked to other histone modifications, particularly the monoubiquitination of histone H2B at lysine 120 (H2BK120ub1), which is a prerequisite for efficient H3K79 methylation.[8][9] To date, no specific H3K79 demethylase has been identified, suggesting that the removal of this mark is a passive process, likely occurring through histone turnover during DNA replication and transcription.[9][10]

Core Biological Functions of H3K79 Methylation

Transcriptional Regulation

H3K79 methylation is predominantly associated with active gene transcription.[1][11] Genome-wide studies in various organisms, from yeast to humans, have consistently shown that H3K79me2 and H3K79me3 are enriched in the coding regions of actively transcribed genes.[2][3][5] This modification is thought to facilitate transcription elongation by promoting a more open chromatin structure.[1][12] DOT1L is often found in complexes associated with RNA Polymerase II, linking its activity directly to the transcriptional machinery.[2]

The role of H3K79 methylation in transcription is critically highlighted in MLL-rearranged leukemias. In this disease, chromosomal translocations fuse the MLL gene with various partners, leading to the aberrant recruitment of DOT1L to MLL target genes, such as the HOXA9 and MEIS1 oncogenes.[1][4] This results in ectopic H3K79 hypermethylation and sustained overexpression of these genes, driving leukemogenesis.[1][4]

DNA Damage Response (DDR)

H3K79 methylation plays a crucial role in the DNA damage response (DDR), particularly in the repair of DNA double-strand breaks (DSBs).[2][12] Upon DNA damage, H3K79me serves as a binding platform for key DDR proteins.[12] In mammals, the tandem Tudor domain of 53BP1 (p53-binding protein 1) recognizes and binds to methylated H3K79, facilitating its recruitment to DSB sites.[13][14][15] 53BP1 is a critical factor that promotes the non-homologous end-joining (NHEJ) pathway of DSB repair, especially in the G1 phase of the cell cycle.[14] Depletion of DOT1L or mutation of H3K79 impairs the recruitment of 53BP1 to sites of DNA damage.[13][14] In yeast, the 53BP1 ortholog, Rad9, also binds to methylated H3K79 to mediate checkpoint activation.[2][13]

References

- 1. The histone methyltransferase DOT1L: regulatory functions and a cancer therapy target - PMC [pmc.ncbi.nlm.nih.gov]

- 2. DOT1L and H3K79 Methylation in Transcription and Genomic Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The many faces of histone H3K79 methylation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of Novel Dot1L Inhibitors through a Structure-Based Fragmentation Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. Selective Inhibitors of Histone Methyltransferase DOT1L: Design, Synthesis and Crystallographic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The histone methyltransferase Dot1/DOT1L as a critical regulator of the cell cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Inhibition of histone H3K79 methylation selectively inhibits proliferation, self-renewal and metastatic potential of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The role of H3K79 methylation in transcription and the DNA damage response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The diverse functions of Dot1 and H3K79 methylation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Histone methylation in DNA repair and clinical practice: new findings during the past 5-years [jcancer.org]

- 15. Frontiers | Collateral Victim or Rescue Worker?—The Role of Histone Methyltransferases in DNA Damage Repair and Their Targeting for Therapeutic Opportunities in Cancer [frontiersin.org]

Targeting DOT1L: A Technical Guide to Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the therapeutic potential of targeting the histone methyltransferase DOT1L. As the sole enzyme responsible for histone H3 lysine (B10760008) 79 (H3K79) methylation, DOT1L has emerged as a critical epigenetic regulator in various cancers, making it a compelling target for novel therapeutic interventions. This document provides a comprehensive overview of DOT1L's role in disease, the development of its inhibitors, detailed experimental protocols, and a summary of preclinical and clinical findings.

The Role of DOT1L in Disease

DOT1L plays a crucial role in transcriptional regulation, and its dysregulation is implicated in both hematological malignancies and solid tumors.[1]

MLL-Rearranged Leukemias

In Mixed-Lineage Leukemia (MLL)-rearranged leukemias, the fusion of the MLL gene with various partners leads to the aberrant recruitment of DOT1L to chromatin.[2] This results in the hypermethylation of H3K79 at the promoter regions of critical target genes, such as HOXA9 and MEIS1, driving leukemogenesis.[3] The dependence of these leukemias on DOT1L activity provides a clear therapeutic window for targeted inhibition.[4]

Solid Tumors

The role of DOT1L in solid tumors is more varied. In some cancers, such as breast and lung cancer, DOT1L can act as an oncogene by promoting aberrant gene expression, proliferation, and metastasis.[5] For instance, in certain lung cancers, a gain-of-function mutation in DOT1L enhances H3K79 methylation at the RAF1 promoter, activating the MAPK/ERK signaling pathway.[5] Conversely, in other contexts like colorectal cancer, DOT1L may function as a tumor suppressor by maintaining genomic stability.[5] This dual role underscores the importance of understanding the specific context of DOT1L activity in different solid tumors.

DOT1L Inhibitors: A Quantitative Overview

Several small molecule inhibitors of DOT1L have been developed, with some progressing to clinical trials. These inhibitors are typically competitive with the S-adenosylmethionine (SAM) cofactor.[6] The following tables summarize the key quantitative data for prominent DOT1L inhibitors.

Table 1: In Vitro Potency and Selectivity of DOT1L Inhibitors

| Inhibitor | Target | Ki (nM) | IC50 (nM) | Selectivity | Reference |

| EPZ004777 | DOT1L | ~0.4 | 0.4 | >1,200-fold vs. other PMTs | [6] |

| Pinometostat (EPZ-5676) | DOT1L | 0.08 | - | >37,000-fold vs. other HMTs | [[“]][8] |

| SGC0946 | DOT1L | - | 0.3 | >100-fold vs. other HMTs | [9][10] |

| Compound 7 | DOT1L | 0.002 | <0.1 | No inhibition of 22 other PMTs/PRMTs up to 50 µM | [11] |

| Compound 10 | DOT1L | - | - | - | [2] |

| Compound 11 | DOT1L | - | - | - | [2] |

| Compound 12 | DOT1L | - | 85 | - | |

| Compound 13 | DOT1L | - | 128 | - |

Table 2: Cellular Activity of DOT1L Inhibitors in MLL-Rearranged Leukemia Cell Lines

| Inhibitor | Cell Line | MLL Fusion | Cellular IC50 (nM) | Reference |

| EPZ004777 | MV4-11 | MLL-AF4 | - | [12] |

| MOLM-13 | MLL-AF9 | - | [12] | |

| Pinometostat (EPZ-5676) | MV4-11 | MLL-AF4 | 3.5 | [13] |

| HL-60 | (non-MLL-r) | 5 | [13] | |

| Compound 7 | MV4-11 | MLL-AF4 | 5 | [11] |

| Compound 10 | MOLM-13 | MLL-AF9 | - | [2] |

| Compound 11 | RS4;11 | MLL-AF4 | - | [2] |

Table 3: Preclinical Pharmacokinetics of Pinometostat (EPZ-5676)

| Species | Route | Half-life (t1/2) | Clearance | Volume of Distribution (Vd) | Oral Bioavailability | Reference |

| Mouse | IV | 1.1 h | Moderate to high | 2-3 fold > total body water | Low | [14] |

| Rat | IV | 3.7 h | Moderate to high | 2-3 fold > total body water | Low | [14] |

| Dog | IV | 13.6 h | Moderate to high | 2-3 fold > total body water | Low | [14] |

Table 4: Clinical Trial Results for Pinometostat (NCT01684150) in Adult Acute Leukemia

| Parameter | Value | Reference |

| Number of Patients | 51 | [15][16] |

| Diagnoses | 43 AML, 6 ALL, 1 CMML, 1 Acute MLL | [15] |

| Median Age | 50.0 years | [15] |

| Treatment | Continuous intravenous infusion (28-day cycles) | [15][16] |

| Doses | 54 and 90 mg/m²/day (expansion cohorts) | [15][16] |

| Complete Remissions (CR) | 2 patients (both with t(11;19)) at 54 mg/m²/day | [15][16] |

| Most Common Adverse Events | Fatigue (39%), nausea (39%), constipation (35%), febrile neutropenia (35%) | [15][16] |

Signaling Pathways and Experimental Workflows

DOT1L Signaling in MLL-Rearranged Leukemia

In MLL-rearranged leukemia, the MLL fusion protein acts as a scaffold, aberrantly recruiting a complex containing DOT1L to the promoters of hematopoietic stem cell genes like HOXA9 and MEIS1. This leads to localized H3K79 hypermethylation, maintaining these genes in an active transcriptional state and driving leukemogenesis.

Caption: DOT1L signaling pathway in MLL-rearranged leukemia.

DOT1L Signaling in a Solid Tumor Context (Lung Cancer Example)

In certain solid tumors, such as lung cancer with a specific gain-of-function mutation, DOT1L can contribute to oncogenesis through different pathways.

Caption: DOT1L signaling in lung cancer with a gain-of-function mutation.

Experimental Workflow for Assessing DOT1L Inhibitor Efficacy

A typical workflow for evaluating the efficacy of a novel DOT1L inhibitor involves a series of in vitro and in vivo experiments.

Caption: Workflow for evaluating DOT1L inhibitor efficacy.

Detailed Experimental Protocols

DOT1L Enzymatic Assay (Radiometric)

This protocol is adapted from standard radiometric methyltransferase assays.[17]

-

Reagents and Buffers:

-

Assay Buffer: 50 mM HEPES, 150 mM NaCl, 0.5% BSA (w/v), 0.05% Tween-20 (w/v), pH 8.0, with 1 mM DTT added fresh.

-

Recombinant human DOT1L (catalytic domain).

-

Oligonucleosome substrate.

-

S-adenosyl-L-[methyl-³H]methionine ([³H]-SAM).

-

Unlabeled SAM.

-

Stop solution: 5 M guanidine (B92328) hydrochloride.

-

-

Procedure:

-

Prepare serial dilutions of the test inhibitor in DMSO.

-

In a 96-well plate, add 1 µL of diluted inhibitor or DMSO (for control).

-

Add 24 µL of a master mix containing assay buffer, DOT1L enzyme, and oligonucleosome substrate to each well.

-

Incubate for 15 minutes at room temperature.

-

Initiate the reaction by adding 25 µL of a solution containing [³H]-SAM and unlabeled SAM in assay buffer. The final concentrations should be at the Km for both SAM and the nucleosome substrate.

-

Incubate for 60 minutes at 30°C.

-

Stop the reaction by adding 50 µL of stop solution.

-

Transfer the reaction mixture to a filter plate and wash to remove unincorporated [³H]-SAM.

-

Add scintillation fluid and measure radioactivity using a scintillation counter.

-

Calculate percent inhibition relative to DMSO controls and determine IC50 values using non-linear regression.

-

Chromatin Immunoprecipitation (ChIP) for H3K79me2

This protocol outlines the key steps for performing ChIP to assess H3K79me2 levels at specific gene loci.[18][19]

-

Cell Culture and Cross-linking:

-

Culture MLL-rearranged leukemia cells (e.g., MV4-11) to a density of 1-2 x 106 cells/mL.

-

Treat cells with the DOT1L inhibitor or vehicle control for the desired time (e.g., 7 days).

-

Cross-link proteins to DNA by adding formaldehyde (B43269) to a final concentration of 1% and incubating for 10 minutes at room temperature.

-

Quench the reaction by adding glycine (B1666218) to a final concentration of 125 mM.

-

-

Chromatin Preparation:

-

Lyse the cells and isolate the nuclei.

-

Resuspend the nuclear pellet in a shearing buffer (containing SDS) and sonicate to shear the chromatin to an average fragment size of 200-500 bp.

-

-

Immunoprecipitation:

-

Pre-clear the chromatin with Protein A/G beads.

-

Incubate the pre-cleared chromatin overnight at 4°C with an antibody specific for H3K79me2 or a negative control IgG.

-

Add Protein A/G beads to capture the antibody-chromatin complexes.

-

-

Washes and Elution:

-

Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.

-

Elute the chromatin from the beads.

-

-

Reverse Cross-linking and DNA Purification:

-

Reverse the cross-links by incubating at 65°C overnight with NaCl.

-

Treat with RNase A and Proteinase K.

-

Purify the DNA using a column-based kit or phenol-chloroform extraction.

-

-

Analysis:

-

Quantify the enrichment of specific DNA sequences (e.g., HOXA9 promoter) in the immunoprecipitated DNA relative to input DNA using quantitative PCR (qPCR).

-

Cell Viability Assay (MTT)

This protocol describes a colorimetric assay to assess the effect of DOT1L inhibitors on the viability of leukemia cell lines.[20][21]

-

Cell Plating:

-

Seed leukemia cells (e.g., MOLM-13) in a 96-well plate at a density of 5 x 104 cells per well in 100 µL of culture medium.

-

-

Compound Treatment:

-

Prepare serial dilutions of the DOT1L inhibitor in culture medium.

-

Add the diluted inhibitor to the wells and incubate for the desired duration (e.g., 72 hours) at 37°C in a 5% CO2 incubator.

-

-

MTT Incubation:

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

-

-

Solubilization and Measurement:

-

Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.

-

Incubate the plate overnight at 37°C to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate cell viability as a percentage of the vehicle-treated control.

-

Determine the IC50 value by plotting cell viability against the logarithm of the inhibitor concentration.

-

MLL-Rearranged Leukemia Xenograft Mouse Model

This protocol provides a general framework for establishing and utilizing a mouse xenograft model to evaluate the in vivo efficacy of DOT1L inhibitors.[22][23]

-

Cell Line and Animal Model:

-

Use an MLL-rearranged leukemia cell line such as MV4-11 or MOLM-13.

-

Use immunodeficient mice (e.g., NOD/SCID or NSG).

-

-

Cell Implantation:

-

Harvest leukemia cells in their logarithmic growth phase.

-

Resuspend the cells in a sterile, serum-free medium or PBS, often mixed with Matrigel to enhance tumor formation.

-

Inject the cell suspension (e.g., 5 x 106 cells) subcutaneously or intravenously into the mice.

-

-

Tumor Growth and Monitoring:

-

Monitor the mice for tumor development. For subcutaneous models, measure tumor volume with calipers regularly. For intravenous models, monitor for signs of leukemia and engraftment using flow cytometry for human CD45+ cells in peripheral blood.

-

-

Inhibitor Treatment:

-

Once tumors are established or engraftment is confirmed, randomize the mice into treatment and control groups.

-

Administer the DOT1L inhibitor via the appropriate route (e.g., continuous intravenous infusion for Pinometostat, intraperitoneal or oral for others) at a predetermined dose and schedule. The control group receives the vehicle.

-

-

Efficacy Assessment:

-

Continue to monitor tumor growth or leukemia burden throughout the treatment period.

-

At the end of the study, euthanize the mice and harvest tumors and/or hematopoietic tissues for further analysis (e.g., Western blot for H3K79me2, RT-qPCR for target gene expression).

-

Compare tumor growth inhibition or survival between the treatment and control groups to assess the in vivo efficacy of the inhibitor.

-

Conclusion and Future Directions

Targeting DOT1L represents a promising therapeutic strategy, particularly for MLL-rearranged leukemias. The development of potent and selective inhibitors has provided valuable tools for both basic research and clinical investigation. While single-agent efficacy has been modest in clinical trials, the favorable safety profile of DOT1L inhibitors suggests their potential for use in combination therapies. Future research should focus on identifying predictive biomarkers to select patients most likely to respond to DOT1L inhibition, exploring rational combination strategies to overcome resistance, and expanding the application of these inhibitors to other cancers where DOT1L plays a key oncogenic role. The continued investigation into the intricate biology of DOT1L will undoubtedly pave the way for novel and more effective cancer therapies.

References

- 1. Single-cell transcriptomics defines Dot1L interacting partners and downstream target genes in the mouse molar dental pulp | The International Journal of Developmental Biology [ijdb.ehu.eus]

- 2. Novel inhibitors of the histone methyltransferase DOT1L show potent antileukemic activity in patient-derived xenografts - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Protocol to establish a stable MLL-AF9_AML mouse model - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The histone methyltransferase Dot1/DOT1L as a critical regulator of the cell cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 5. DOT1L as a Therapeutic Target: Insights into Epigenetic Regulation and Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. DOT1L: a key target in normal chromatin remodelling and in mixed-lineage leukaemia treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. consensus.app [consensus.app]

- 8. A new approach to treat MLL-rearranged leukemia? | MDedge [mdedge.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. selleckchem.com [selleckchem.com]

- 11. texaschildrens.org [texaschildrens.org]

- 12. esmed.org [esmed.org]

- 13. Drug: SGC0946 - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]

- 14. Nonclinical pharmacokinetics and metabolism of EPZ-5676, a novel DOT1L histone methyltransferase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. DOT1L complex regulates transcriptional initiation in human erythroleukemic cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. MTT (Assay protocol [protocols.io]

- 17. reactionbiology.com [reactionbiology.com]

- 18. Non-canonical H3K79me2-dependent pathways promote the survival of MLL-rearranged leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 19. escholarship.org [escholarship.org]

- 20. merckmillipore.com [merckmillipore.com]

- 21. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 22. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]

- 23. The “Never-Ending” Mouse Models for MLL-Rearranged Acute Leukemia Are Still Teaching Us - PMC [pmc.ncbi.nlm.nih.gov]

The Significance of DOT1L in Non-Cancerous Pathologies: A Technical Guide for Researchers

Abstract

Disruptor of Telomeric Silencing 1-Like (DOT1L) is a unique histone methyltransferase, singular in its role as the sole enzyme responsible for the methylation of histone H3 at lysine (B10760008) 79 (H3K79).[1] This epigenetic modification is a critical regulator of gene transcription and is implicated in a variety of fundamental cellular processes, including cell cycle progression, DNA damage repair, and embryonic development.[2][3][4] While the role of DOT1L in MLL-rearranged leukemias is well-established, a growing body of evidence highlights its profound significance in a spectrum of non-cancerous diseases. Dysregulation of DOT1L activity, through genetic variants or altered expression, is now linked to cardiovascular disorders, complex neurodevelopmental syndromes, and renal pathologies. This technical guide provides an in-depth exploration of the multifaceted roles of DOT1L in non-malignant disease, summarizing key quantitative data, detailing relevant experimental methodologies, and illustrating the complex signaling pathways involved. This document is intended for researchers, scientists, and drug development professionals seeking to understand and target DOT1L-mediated mechanisms in disease.

The Role of DOT1L in Cardiovascular Disease

DOT1L has emerged as a critical epigenetic regulator in cardiovascular health and disease. Its activity is implicated in pathological cardiac remodeling, vascular injury response, and the development of atherosclerosis.

Cardiac Hypertrophy and Dilated Cardiomyopathy

Pathological cardiac hypertrophy, a maladaptive response to hemodynamic stress, is a primary risk factor for heart failure.[5] Studies have demonstrated that DOT1L-mediated H3K79 dimethylation (H3K79me2) is upregulated in hypertrophic heart tissues from mouse models and in patients with hypertrophic cardiomyopathy.[5][6] Mechanistically, DOT1L promotes the expression of the transcription factor Tbx6, which in turn drives the re-expression of cardiac fetal genes, a hallmark of pathological hypertrophy.[5][7] Consequently, the genetic deletion of Dot1L in cardiomyocytes or its pharmacological inhibition attenuates pressure overload-induced cardiac hypertrophy and heart failure in mice.[5][6]

Furthermore, cardiac-specific knockout of Dot1l leads to dilated cardiomyopathy (DCM), characterized by chamber dilation, systolic dysfunction, and increased cardiomyocyte death.[8][9] This phenotype is linked to the direct transcriptional regulation of the Dystrophin (Dmd) gene by DOT1L.[8][10] Loss of DOT1L function downregulates Dmd expression, compromising the stability of the essential Dystrophin-glycoprotein complex and leading to DCM.[8] Notably, DOT1L expression is also found to be downregulated in heart tissue from human patients with idiopathic DCM.[9]

Atherosclerosis and Neointimal Hyperplasia

DOT1L plays a significant role in the vascular wall, contributing to injury response and atherosclerosis. Following vascular injury, such as balloon angioplasty in rat carotid arteries, the expression of DOT1L and its catalytic products, H3K79me2 and H3K79me3, is significantly increased.[11] Both genetic silencing and pharmacological inhibition of DOT1L have been shown to reduce this injury-induced neointimal hyperplasia, a key process in restenosis.[11]

In the context of atherosclerosis, DOT1L expression is specifically localized to vascular smooth muscle cells (VSMCs) within atherosclerotic lesions.[12][13] In VSMCs, DOT1L and its H3K79me2 mark directly regulate the transcription of Nf-κb-1 and -2. This activation of the NF-κB pathway induces the expression of pro-inflammatory cytokines such as CCL5 and CXCL10, which are critical for monocyte recruitment and atherosclerosis development.[12][13] Inactivation of Dot1l in the VSMCs of atherosclerosis-prone mice significantly reduces the progression of the disease.[12][13]

Quantitative Data on DOT1L in Cardiovascular Disease

| Disease Model | Observation | Quantitative Change | Reference |

| Neointimal Hyperplasia (Rat carotid angioplasty) | Upregulation of DOT1L protein at day 7 post-injury. | 4.69 ± 0.34 fold increase | [11] |

| Upregulation of H3K79me2 at day 7 post-injury. | 2.38 ± 0.052 fold increase | [11] | |

| Upregulation of H3K79me3 at day 7 post-injury. | 3.07 ± 0.27 fold increase | [11] | |

| Effect of Dot1l shRNA silencing on IH at day 14. | 76.5% reduction | [11] | |

| Effect of EPZ5676 inhibitor on IH. | 39.9% reduction | [11] | |

| Cardiac Hypertrophy (Mouse model) | Upregulation of Dot1L and H3K79me2. | Markedly upregulated in hypertrophic hearts. | [5][6] |

| Effect of SGC0946 inhibitor on hypertrophy. | Markedly improved isoproterenol-induced hypertrophy. | [7] |

Signaling Pathways

References

- 1. DOT1L in neural development and neurological and psychotic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The histone methyltransferase DOT1L: regulatory functions and a cancer therapy target - PMC [pmc.ncbi.nlm.nih.gov]